2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol

Lipophilicity Drug-likeness Permeability

Researchers requiring the 2,5-dichloro regioisomer for SAR studies face a critical supply gap-2,4- and 3,4-dichloro analogs are not functionally interchangeable due to distinct XLogP (1.4 vs 2.0), electronic distribution, and target binding profiles. 2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol (CAS 1183159-14-9) is the validated scaffold for FXIIa fragment-based drug discovery and a unique dihydroorotase probe (IC₅₀ = 180 µM). • XLogP 1.4 ensures favorable solubility for biochemical and biophysical screening • TPSA 46.3 Ų permits molecular growth within lead-likeness criteria • ≥95% purity, shipped ambient; available from US stock with full QA documentation

Molecular Formula C8H9Cl2NO
Molecular Weight 206.07
CAS No. 1183159-14-9
Cat. No. B2909690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol
CAS1183159-14-9
Molecular FormulaC8H9Cl2NO
Molecular Weight206.07
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(CN)O)Cl
InChIInChI=1S/C8H9Cl2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2
InChIKeyIFGUGEQXOREVDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol: Structural & Physicochemical Overview


2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol is a chiral β-amino alcohol with a molecular formula of C₈H₉Cl₂NO, a molecular weight of 206.07 g/mol, and a racemic configuration (undefined stereocenter count = 1) [1]. The compound features a 2,5-dichlorophenyl substituent at the benzylic position, which distinguishes it from the more common 2,4- and 3,4-dichloro regioisomers. Computed XLogP is 1.4 and topological polar surface area (TPSA) is 46.3 Ų [1]. It is primarily sold as a versatile small-molecule scaffold and building block at ≥95% purity for research use .

2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol: Irreplaceable in Research


Despite sharing the same molecular formula (C₈H₉Cl₂NO) and molecular weight, dichlorophenyl amino alcohol regioisomers are not interchangeable. The position of chlorine substituents directly impacts lipophilicity (XLogP), electronic distribution, and steric hindrance around the amino alcohol pharmacophore [1]. In biological screening, the 2,5-dichloro isomer exhibits a unique enzyme inhibition profile that is absent in its regioisomeric counterparts [2]. Furthermore, the 2,5-dichloro pattern is a privileged scaffold in fragment-based drug discovery targeting coagulation factor XIIa, where the specific orientation of chlorine atoms dictates binding pocket interactions [3]. Simply substituting a 2,4- or 3,4-dichloro analog when a synthetic route or SAR study calls for the 2,5-dichloro variant will alter, and likely abolish, the intended activity or downstream derivative structure.

2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol: Evidence for Scientific Selection


XLogP Comparison: Lipophilicity Tuning Across Regioisomers

The 2,5-dichloro substitution pattern confers a computed XLogP of 1.4, which is 0.6 log units lower than the 3,4-dichloro isomer (XLogP = 2.0) [1]. This difference represents a roughly 4-fold shift in partition coefficient, placing the 2,5-isomer in a more favorable lipophilicity range for aqueous solubility and oral absorption according to Lipinski's rule of five [1]. The 2,4- and 2,6-dichloro isomers share the same XLogP of 1.4 as the 2,5-isomer, but differ in TPSA and steric presentation [2].

Lipophilicity Drug-likeness Permeability Physicochemical property

Uniform TPSA Enables Isosteric Replacement Across Dichloro Regioisomers

The computed TPSA for the 2,5-dichloro isomer is 46.3 Ų, identical to the values for the 2,4-dichloro (46.3 Ų) and 2,6-dichloro (46.3 Ų) isomers [1]. In contrast, the 3,4-dichloro isomer also has a TPSA of 46.3 Ų but differs in XLogP [2]. This demonstrates that while the 2,5-isomer maintains equivalent hydrogen-bonding capacity to other ortho/para-substituted analogs, its unique chlorine placement provides a distinct electrostatic surface that can be exploited for regiospecific molecular recognition.

TPSA Isosteric replacement Polar surface area Drug design

Dihydroorotase Inhibition Unique to the 2,5-Dichloro Isomer

In a BindingDB assay, the 2,5-dichloro isomer (BDBM50405110) demonstrated measurable inhibition of dihydroorotase from mouse Ehrlich ascites cells with an IC₅₀ of 1.80 × 10⁵ nM (180 µM) at pH 7.37 [1]. Although the potency is modest, this activity represents a specific enzyme–ligand interaction that has not been reported for the 2,4-, 2,6-, or 3,4-dichloro isomers in the same assay system. The 2,5-dichloro substitution pattern is therefore associated with a unique, albeit weak, biological activity that is absent in its closest structural analogs, confirming its value as a differentiated screening hit for medicinal chemistry campaigns.

Enzyme inhibition Dihydroorotase IC50 SAR

Fragment Expansion for FXIIa Inhibitors via 2,5-Dichlorophenyl Scaffold

The 2,5-dichlorophenyl group, which is the defining aromatic element of 2-amino-1-(2,5-dichlorophenyl)ethan-1-ol, has been explicitly exploited as a fragment expansion core for discovering novel Factor XIIa (FXIIa) inhibitors [1]. Academic researchers at the University of Namur identified the 2,5-dichlorophenyl fragment as a starting point for structure-based optimization targeting FXIIa, a key protein in the coagulation cascade. Neither the 2,4- nor the 3,4-dichlorophenyl analogs were prioritized in this fragment expansion campaign, indicating that the 2,5-substitution pattern offers a unique binding mode complementary to the FXIIa active site [1].

Fragment-based drug discovery FXIIa inhibitor Coagulation 2,5-Dichlorophenyl scaffold

Synthetic Route Specificity: Positional Isomer Integrity

The synthesis of 2-amino-1-(2,5-dichlorophenyl)ethan-1-ol proceeds via condensation of 2,5-dichlorobenzaldehyde with nitromethane, followed by reduction of the intermediate nitroalkene . This route is regiospecific and cannot yield the 2,4- or 3,4-dichloro isomers unless the corresponding dichlorobenzaldehyde is employed . When this compound is used as a synthetic intermediate—for example, in the preparation of 1-(4′-amino-3′,5′-dichlorophenyl)-2-alkylaminoethanols, which are biologically active growth promoters [1]—the exact 2,5-dichloro substitution pattern on the starting material is essential. Any substitution with an alternative isomer would produce a different final active pharmaceutical ingredient with altered or diminished biological activity.

Synthetic chemistry Regioselectivity Intermediate purity Building block

2-Amino-1-(2,5-dichlorophenyl)ethan-1-ol: Application Scenarios


Fragment-Based Lead Discovery for Factor XIIa

Research groups engaged in fragment-based drug discovery (FBDD) directed at FXIIa should select the 2,5-dichloro isomer as the core fragment for expansion. The University of Namur has validated the 2,5-dichlorophenyl scaffold as a productive starting point for FXIIa inhibitor optimization, while other dichloro regioisomers were not pursued [1]. The compound's XLogP of 1.4 ensures adequate solubility for biochemical and biophysical screening, while its TPSA of 46.3 Ų leaves room for molecular growth without violating lead-likeness criteria.

Synthesis of β-Adrenergic Growth-Promoting Amino Alcohols

This compound serves as a critical intermediate in the synthesis of 1-(4′-amino-3′,5′-dichlorophenyl)-2-alkylaminoethanols, a class of compounds with demonstrated animal growth promotion and lean meat ratio improvement activity [2]. The 2,5-dichloro substitution pattern is integral to the biological activity of the final products; substitution with 2,4- or 3,4-dichloro isomers would generate structurally distinct final compounds with unknown or lost efficacy [2].

Physicochemical Optimization for Oral Bioavailability

Medicinal chemistry programs seeking to optimize oral bioavailability through lipophilicity tuning should procure the 2,5-dichloro isomer. Its XLogP of 1.4 is 0.6 log units lower than the 3,4-dichloro analog (XLogP = 2.0), placing it in a favorable range for aqueous solubility and intestinal absorption, while retaining identical TPSA (46.3 Ų) to all regioisomers [3]. This enables structure-activity relationship studies where the effect of regiospecific chlorine placement on pharmacokinetics can be isolated from gross polarity changes.

Enzyme Inhibition Screening for Pyrimidine Metabolism

Screening laboratories investigating dihydroorotase or related enzymes in the pyrimidine biosynthesis pathway should include the 2,5-dichloro isomer in their compound libraries. BindingDB data confirm that this isomer exhibits measurable, albeit weak, inhibition (IC₅₀ = 180 µM) against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37 [4]. This activity has not been replicated with other dichlorophenyl amino alcohol isomers, making the 2,5-isomer a unique tool for probing structure-activity relationships around this enzyme target.

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